![molecular formula C20H25N3O2 B2692275 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea CAS No. 1105239-60-8](/img/structure/B2692275.png)
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
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Description
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTQ or MTQ18, and it has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydropyrimidine Derivatives : Compounds related to the query have been synthesized for their potential biological activities. For example, tetrahydropyrimidine-5-carboxylates, which share a structural resemblance to the queried compound through their cyclic urea derivative nature, were synthesized and evaluated for their metal chelating effects and inhibition profiles against various enzymes, demonstrating effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (A. Sujayev et al., 2016).
Novel Urea and Bis-Urea Derivatives : Novel urea derivatives have been designed and synthesized, displaying significant antiproliferative effects against various cancer cell lines, highlighting the potential of urea derivatives in cancer therapy (I. Perković et al., 2016).
Biological Activity and Potential Therapeutic Applications
Enzyme Inhibition : The study of urea derivatives for enzyme inhibition is a key area of research. For example, urea derivatives have been tested for their inhibitory activity against carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (A. Sujayev et al., 2016).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJHMPMNBINEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea |
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